![molecular formula C13H14F3N3O5S B2763803 ethyl 1-isopropyl-6-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1396779-52-4](/img/structure/B2763803.png)

ethyl 1-isopropyl-6-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Descripción general

Descripción

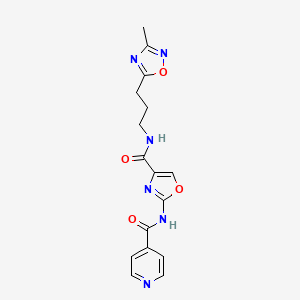

The compound “ethyl 1-isopropyl-6-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate” is a complex organic molecule. It contains a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring. This core is substituted at various positions with an ethyl group, an isopropyl group, and a trifluoromethylsulfonyloxy group .

Synthesis Analysis

While the specific synthesis of this compound is not detailed in the literature, it may involve several steps including the formation of the pyrazolo[3,4-b]pyridine core, followed by various substitution reactions . The trifluoromethylsulfonyloxy group could potentially be introduced using a radical approach .Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the electron-withdrawing nature of the trifluoromethylsulfonyloxy group, which could affect the reactivity and stability of the molecule .Chemical Reactions Analysis

The reactivity of this compound could be influenced by the presence of the trifluoromethylsulfonyloxy group, which is known to participate in various types of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethylsulfonyloxy group could impart unique physicochemical properties due to the combination of the unique properties of the fluorine atom and the unique characteristics of the pyridine moiety .Aplicaciones Científicas De Investigación

- Application : Ethyl 1-isopropyl-6-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has been investigated as a plasticizer in zinc-ion conducting polymer blend electrolytes. These electrolytes, composed of polyethylene oxide (PEO) and polyvinylidene fluoride (PVdF), exhibit enhanced ionic conductivity when doped with this compound .

- Application : While not directly studied for this specific compound, indole derivatives play crucial roles in plant hormones (e.g., indole-3-acetic acid) and other biological processes .

- Application : Ethyl 1-isopropyl-6-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo catalytic protodeboronation, leading to formal anti-Markovnikov alkene hydromethylation. This transformation has been applied to natural products like (−)-Δ8-THC and cholesterol .

- Application : The protodeboronation of this compound has been employed in the formal total synthesis of δ-®-coniceine and indolizidine 209B, both alkaloids with interesting pharmacological properties .

- Application : Pinacol boronic esters, including this compound, offer stability, ease of handling, and broad functional group compatibility. They serve as valuable building blocks for Suzuki–Miyaura couplings, oxidations, aminations, and more .

Ionic Conductive Polymer Electrolytes

Biological and Clinical Applications

Hydromethylation of Alkenes

Total Synthesis of Alkaloids

Stable Boron Chemistry

Trifluoromethyl Radical Precursor

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 1-propan-2-yl-6-(trifluoromethylsulfonyloxy)pyrazolo[3,4-b]pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3N3O5S/c1-4-23-12(20)8-5-10(24-25(21,22)13(14,15)16)18-11-9(8)6-17-19(11)7(2)3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYDKSXKYBLGPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC2=C1C=NN2C(C)C)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-isopropyl-6-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2763722.png)

![3-[(2-chlorophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2763724.png)

![ethyl 4-[3-(2-amino-2-oxoethyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl]benzoate](/img/structure/B2763725.png)

![4-[(2,3-dichlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2763726.png)

![N-(3-fluoro-4-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2763732.png)

![(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2763735.png)

![Ethyl (2Z)-2-amino-2-[(2-cyclohexylacetyl)hydrazinylidene]acetate](/img/structure/B2763736.png)

![(E)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2763738.png)

![3-(5-bromo-1H-indol-3-yl)-2-cyano-N-[(pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2763739.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B2763741.png)